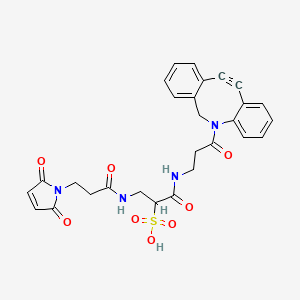

Mal-Sulfo-DBCO

Description

Evolution and Principles of Bioorthogonal Ligation in Contemporary Chemical Biology

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. interchim.frevitachem.com The concept has revolutionized chemical biology by enabling the study of biomolecules in their natural environment. The evolution of this field has been driven by the need for highly specific and efficient reactions that can proceed under physiological conditions—aqueous environments, neutral pH, and ambient temperature.

A cornerstone of bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant of click chemistry. interchim.fr This reaction involves a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-functionalized molecule to form a stable triazole linkage. interchim.frlumiprobe.com The high reaction rate and the absence of a cytotoxic copper(I) catalyst make SPAAC particularly suitable for in vivo applications. interchim.frnanocs.net The DBCO group is one of the most reactive cyclooctynes for SPAAC, reacting instantly with azides at a much higher rate than copper-catalyzed reactions and other cyclooctynes. lumiprobe.com Unlike some other cyclooctynes, DBCO does not react with tetrazines, allowing for orthogonal conjugation strategies. lumiprobe.com

Strategic Design of Cross-Linking Reagents for Biological Applications

Bifunctional cross-linkers, which possess two different reactive groups, allow for the sequential conjugation of different molecules. Sulfo DBCO-Maleimide is an exemplary bifunctional linker. lumiprobe.combroadpharm.com It contains a DBCO moiety for copper-free click chemistry with azide-tagged molecules and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. lumiprobe.combroadpharm.comaxispharm.com This dual reactivity allows for the precise and controlled assembly of complex biomolecular structures. chemimpex.com The maleimide group reacts efficiently with thiols at a pH range of 6.5-7.5 to form a stable thioether bond. nanocs.net However, the resulting thiosuccinimide linkage can be reversible, and strategies such as hydrolysis are sometimes employed to ensure long-term stability. rsc.orgiris-biotech.de

The design of cross-linkers also extends to their application in advanced techniques like proteomics. For instance, novel cross-linkers are being developed with features that facilitate the identification of cross-linked peptides by mass spectrometry, including the incorporation of clickable groups for enrichment and reporter ions. nih.gov

Significance of Water-Soluble Bioconjugation Reagents in Aqueous Environments

Bioconjugation reactions are typically performed in aqueous buffers to maintain the native structure and function of biomolecules like proteins and nucleic acids. interchim.frmdpi.com Therefore, the water solubility of the reagents is a critical factor for successful conjugation. sigmaaldrich.com Poorly soluble reagents can lead to aggregation and require the use of organic co-solvents, which may denature sensitive biomolecules. creative-proteomics.com

The incorporation of a sulfonate group (–SO₃H) is a common strategy to enhance the water solubility of bioconjugation reagents. chemimpex.commdpi.com The sulfonation of a molecule, such as in Sulfo DBCO-Maleimide, introduces a charged sulfonic acid group that significantly improves its solubility in aqueous environments. chemimpex.comchemimpex.com This increased hydrophilicity makes the reagent ideal for use in biological assays and experiments without the need for organic solvents that could compromise the integrity of the biomolecules. chemimpex.comcreative-proteomics.com For example, while N-hydroxysuccinimide (NHS) esters are widely used for amine modification, their sulfonated analogs (sulfo-NHS esters) were developed specifically to increase water solubility. mdpi.comrsc.org This enhanced solubility is crucial for applications such as creating antibody-drug conjugates (ADCs), fluorescent probes, and diagnostic tools where reactions must occur in physiological conditions. chemimpex.comchemimpex.comnetascientific.com

The hydrophilic nature of sulfonated reagents also helps to minimize non-specific binding to cell surfaces and other biomolecules, leading to cleaner and more reliable experimental results. nanocs.net

Interactive Data Tables

Physicochemical Properties of Sulfo DBCO-Maleimide and Related Compounds

| Property | Sulfo DBCO-Maleimide | DBCO-Maleimide | Sulfo DBCO-PEG4-Maleimide |

| Molecular Formula | C₂₈H₂₆N₄O₈S chemimpex.com | C₂₆H₂₃N₃O₂ lumiprobe.com | C₃₉H₄₇N₅O₁₅S netascientific.com |

| Molecular Weight | 578.59 g/mol chemimpex.com | 441.49 g/mol lumiprobe.com | 825.89 g/mol netascientific.com |

| Appearance | Yellow solid chemimpex.com | White solid lumiprobe.com | Grey amorphous solid netascientific.comaxispharm.com |

| Solubility | Water, DMSO, DMF interchim.fr | Methylene, DMSO, DMF, Acetonitrile lumiprobe.com | Water, DMSO, DMF axispharm.com |

| Purity | ≥ 98% (HPLC) chemimpex.com | ≥ 95% (HPLC) lumiprobe.com | ≥ 95% (HPLC) netascientific.com |

| Storage Conditions | -10 °C, desiccate chemimpex.com | -20 °C sigmaaldrich.com | -10 °C, desiccate netascientific.com |

Reactive Groups and Their Targets

| Reactive Group | Target Functional Group | Resulting Linkage | pH for Optimal Reaction |

| DBCO (Dibenzocyclooctyne) | Azide (B81097) (-N₃) | Stable Triazole lumiprobe.com | N/A (Spontaneous) |

| Maleimide | Sulfhydryl/Thiol (-SH) | Thioether broadpharm.com | 6.5 - 7.5 nanocs.net |

| NHS Ester (N-hydroxysuccinimide) | Primary Amine (-NH₂) | Amide thermofisher.com | 7.5 - 8.5 creative-proteomics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S/c33-24(14-16-31-25(34)11-12-26(31)35)30-17-23(41(38,39)40)28(37)29-15-13-27(36)32-18-21-7-2-1-5-19(21)9-10-20-6-3-4-8-22(20)32/h1-8,11-12,23H,13-18H2,(H,29,37)(H,30,33)(H,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMMWCHYXQNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Reactivity Profiles of Sulfo Dbco Maleimide

Structural Architectures and Key Functional Moieties

The specific arrangement of its functional components dictates the reactivity and utility of Sulfo-DBCO-Maleimide.

The Dibenzocyclooctyne (DBCO) Core: Structural Basis for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of the molecule features a dibenzocyclooctyne (DBCO) group. chempep.com This is a type of cyclooctyne, an eight-membered carbon ring containing a triple bond, fused to two benzene (B151609) rings. chempep.comwikipedia.org The fusion of the benzene rings induces significant ring strain in the cyclooctyne. chempep.comwikipedia.org This inherent strain is the driving force behind its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. chempep.com This reaction allows for the specific and spontaneous formation of a stable triazole linkage with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. chempep.comwikipedia.org The DBCO moiety is recognized for its rapid reaction kinetics and biocompatibility. bio-itworld.com

The Maleimide (B117702) Functional Group: Reactivity with Nucleophilic Thiols

The maleimide group is an unsaturated imide that is highly reactive towards sulfhydryl (thiol) groups. wikipedia.orgthermofisher.com This reactivity is based on a Michael addition reaction, where the thiol group acts as a nucleophile and adds across the double bond of the maleimide ring, forming a stable thioether bond. papyrusbio.com This reaction is highly chemoselective for thiols, particularly within a specific pH range. The cysteine residues in proteins are common targets for maleimide-based conjugation due to the presence of a thiol group in their side chains. papyrusbio.com

Mechanistic Aspects of Bioorthogonal Ligation

The dual reactivity of Sulfo-DBCO-Maleimide allows for a two-step ligation process, each with its own distinct mechanism.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Kinetics and Selectivity with Azide (B81097) Counterparts

The SPAAC reaction is a [3+2] cycloaddition between the strained alkyne of the DBCO core and an azide. wikipedia.orgthieme-connect.de The reaction proceeds through a concerted mechanism, where the new bonds are formed in a single transition state. thieme-connect.de This process is driven by the release of ring strain from the cyclooctyne, making it a spontaneous and rapid reaction under physiological conditions. wikipedia.org

The kinetics of the SPAAC reaction are a key feature. While generally slower than the copper-catalyzed version (CuAAC), DBCO reagents exhibit some of the fastest rates among copper-free click chemistry reagents. chempep.comwikipedia.org The second-order rate constants for the reaction of DBCO with azides are typically in the range of 0.1 to 1 M⁻¹s⁻¹. alfa-chemistry.comnih.govnih.gov The reaction is highly selective for azides, showing minimal cross-reactivity with other functional groups found in biological systems, which is a hallmark of its bioorthogonality. broadpharm.com

Interactive Table: Comparison of Cycloalkyne Reactivity in SPAAC

| Cycloalkyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide | Key Features |

| DBCO | ~1 M⁻¹s⁻¹ alfa-chemistry.com | High strain, fast kinetics, somewhat hydrophobic. chempep.com |

| BCN | Lower than DBCO bldpharm.com | Smaller size, less lipophilic than DBCO. bldpharm.com |

| DIFO | - | Electron-withdrawing fluorine atoms increase reactivity. wikipedia.org |

Thiol-Maleimide Michael Addition: Reaction Mechanism, Chemoselectivity, and pH Dependence

The reaction between the maleimide group and a thiol proceeds via a Michael addition mechanism. papyrusbio.com In this reaction, a thiolate anion, the more nucleophilic form of the thiol, attacks one of the carbon atoms of the maleimide's double bond. papyrusbio.commdpi.com This is followed by protonation to yield a stable thiosuccinimide adduct. papyrusbio.com

The chemoselectivity of this reaction is highly dependent on pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. thermofisher.com In this range, the thiol group is sufficiently deprotonated to the reactive thiolate form, while competing reactions with other nucleophiles, such as the primary amines of lysine (B10760008) residues, are minimized. nih.gov At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 8.5, the reaction with primary amines becomes more significant, and the maleimide group itself is prone to hydrolysis, rendering it unreactive. thermofisher.comnih.gov

It is important to note that the resulting thiosuccinimide adduct can be susceptible to retro-Michael reactions and hydrolysis, which can affect the long-term stability of the conjugate. nih.govnih.gov

Interactive Table: pH Dependence of Maleimide Reactivity

| pH Range | Primary Reactive Species | Competing Reactions |

| < 6.5 | Thiol (protonated) | Slower reaction rate. |

| 6.5 - 7.5 | Thiolate | Optimal for selective thiol conjugation. thermofisher.com |

| > 7.5 | Thiolate | Increased reaction with primary amines (e.g., lysine). |

| > 8.5 | Thiolate | Significant reaction with amines and maleimide hydrolysis. thermofisher.comnih.gov |

Orthogonal Reactivity and Bio-Orthogonality in Complex Biological Milieux

The strategic design of Sulfo-DBCO-Maleimide incorporates two distinct reactive moieties, the dibenzocyclooctyne (DBCO) and the maleimide group, which exhibit orthogonal reactivity. This means that each group can participate in a specific chemical reaction independently and selectively, without interfering with the other. interchim.fr This characteristic is paramount for its utility in complex biological environments, a concept known as bio-orthogonality. rsc.orgbiochempeg.com Bio-orthogonal reactions occur within living systems without interfering with or being influenced by the myriad of native biochemical processes. rsc.orgpcbiochemres.com

The DBCO group is tailored for strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. broadpharm.comglenresearch.comalfa-chemistry.com This reaction involves the specific and efficient ligation of the DBCO's strained alkyne with an azide-functionalized molecule to form a stable triazole linkage. broadpharm.comlumiprobe.com A key advantage of SPAAC is its biocompatibility, as it circumvents the need for cytotoxic copper catalysts that are required for conventional click chemistry. interchim.frbiochempeg.com The reaction proceeds readily in aqueous media under mild temperature and pH conditions, making it well-suited for in vivo and in vitro applications. interchim.frbroadpharm.comnih.gov The specificity of the DBCO-azide reaction is exceptionally high; it does not cross-react with other functional groups commonly found in proteins and other biomolecules, such as amines, thiols, or carboxylic acids. interchim.frbroadpharm.com

Concurrently, the maleimide group is highly reactive towards sulfhydryl (thiol) groups, found in the side chains of cysteine residues in proteins and peptides. broadpharm.comaxispharm.com This reaction, a Michael-type addition, results in the formation of a stable thioether bond. broadpharm.comnih.gov The thiol-maleimide conjugation is also highly specific and efficient, particularly within a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with other nucleophilic groups like amines. mdpi.comresearchgate.net

The power of Sulfo-DBCO-Maleimide lies in the mutual exclusivity of these two reactions. The DBCO group will not react with thiols, and the maleimide group will not react with azides. lumiprobe.comnih.gov This orthogonal reactivity allows for the sequential or simultaneous labeling of two different molecular targets in a complex biological mixture. For instance, a protein containing a genetically encoded azide-bearing unnatural amino acid can be selectively targeted by the DBCO moiety, while a separate protein with an accessible cysteine residue can be targeted by the maleimide group. uzh.ch This dual-labeling capability is invaluable for studying protein-protein interactions, assembling protein conjugates, and creating sophisticated biomolecular constructs. nih.govuzh.ch

Research Findings on Reaction Kinetics and Selectivity

The successful application of Sulfo-DBCO-Maleimide in complex biological systems hinges on the kinetics and selectivity of its constituent reactions. Extensive research has characterized the rates and specificity of both SPAAC and thiol-maleimide Michael addition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The reaction between DBCO and an azide is a second-order reaction, and its rate is influenced by factors such as the structure of the azide, the solvent, pH, and temperature. nih.govrsc.org

Reaction Rate Constants: Second-order rate constants for SPAAC reactions involving DBCO are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹. nih.govrsc.orgrsc.org For example, the reaction of DBCO with benzyl azide has a reported rate constant of approximately 0.24 M⁻¹s⁻¹. nih.gov Studies have shown that the electronic properties of the azide can influence the reaction rate; for instance, 1-azido-1-deoxy-β-D-glucopyranoside was found to react faster with sulfo-DBCO-amine than 3-azido-L-alanine. rsc.org

pH and Buffer Effects: The rate of SPAAC can be pH-dependent, with higher pH values generally leading to increased reaction rates in several common buffers like PBS. rsc.org However, the choice of buffer itself can have a significant impact. For instance, reactions in HEPES buffer have been shown to be faster than in PBS at the same pH. rsc.org

Temperature: As with most chemical reactions, increasing the temperature from 25°C to 37°C generally results in a higher reaction rate for SPAAC. rsc.org

Thiol-Maleimide Michael Addition Kinetics

The Michael addition of a thiol to a maleimide is also a second-order reaction, known for being very rapid under physiological conditions.

Reaction Rate and pH: The reaction is highly pH-dependent, as it requires the deprotonated thiolate anion as the nucleophile. mdpi.com The reaction is most efficient at a pH of 6.5-7.5. mdpi.comresearchgate.net At pH 7.0, the reaction of maleimides with thiols is reported to be about 1,000 times faster than the reaction with amines. mdpi.com

Reaction Completion: The conjugation is typically very fast, with significant product formation observed within minutes. uu.nl For small thiol-containing molecules, conjugation can reach completion in under 30 minutes. uu.nl

Reversibility and Stability: While the initial thioether bond is formed rapidly, the succinimide (B58015) ring can undergo hydrolysis, especially at higher pH. Furthermore, the Michael addition can be reversible, particularly in the presence of other thiols (thiol exchange). prolynxinc.comudel.edu However, under many physiological conditions, the adduct is sufficiently stable for a wide range of applications. nih.gov

The combination of these two highly efficient and selective reactions within a single, water-soluble molecule makes Sulfo-DBCO-Maleimide a powerful tool for chemoselective and bio-orthogonal chemistry in complex biological milieux. netascientific.comchemimpex.comnih.gov

Interactive Data Table: Reaction Parameters

| Reactive Group | Reaction Partner | Reaction Type | Typical Second-Order Rate Constant | Optimal pH | Key Features |

| DBCO | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 0.1 - 1.0 M⁻¹s⁻¹ nih.govrsc.orgrsc.org | 7.0 - 8.5 rsc.org | Copper-free, highly selective, bio-orthogonal interchim.frbroadpharm.com |

| Maleimide | Thiol (Sulfhydryl) | Michael Addition | Fast, often diffusion-controlled | 6.5 - 7.5 mdpi.comresearchgate.net | Highly specific for thiols at neutral pH, rapid kinetics mdpi.comuu.nl |

Advanced Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes for Sulfo-DBCO-Maleimide and Analogues

The synthesis of Sulfo-DBCO-Maleimide is a multi-step process that combines three key functional components: a dibenzocyclooctyne (DBCO) core for copper-free click chemistry, a maleimide (B117702) group for thiol-specific reactions, and a sulfonyl group to impart water solubility. While exact, proprietary synthetic procedures are seldom fully disclosed, the general strategy involves the sequential construction and functionalization of the DBCO scaffold.

A plausible synthetic pathway begins with the creation of the strained DBCO ring system. This core structure is then functionalized. To introduce the maleimide moiety, a common approach involves using a precursor molecule that contains a reactive group, such as an amine, which can be coupled to a maleimide-containing building block. The sulfonation step, which adds the sulfonic acid group (SO₃H), is critical for enhancing the hydrophilicity of the final compound. chemimpex.comchemimpex.com This modification significantly improves its solubility in aqueous buffers, which is essential for most bioconjugation applications. chemimpex.comchemimpex.com

Analogues of Sulfo-DBCO-Maleimide are often synthesized to further modulate properties like spacer length, solubility, and steric accessibility. A key class of analogues involves incorporating polyethylene (B3416737) glycol (PEG) chains. For instance, the synthesis of Sulfo-DBCO-PEG4-Maleimide involves coupling a DBCO-acid precursor with an amino-PEG4-maleimide linker. broadpharm.commedchemexpress.com This modular approach allows for the creation of a family of reagents with varying PEG lengths to suit different experimental needs. researchgate.net The synthesis can also be adapted to produce linkers for specific applications, such as Proteolysis Targeting Chimeras (PROTACs), where the DBCO-maleimide structure serves to connect a target-binding ligand and an E3 ligase ligand. medchemexpress.commedchemexpress.combiocat.com

Polyethylene Glycol (PEG) Derivatization for Enhanced Conjugate Properties

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve the properties of biomolecules and conjugation reagents like Sulfo-DBCO-Maleimide. interchim.cominterchim.fr While the intrinsic sulfonic acid group of Sulfo-DBCO-Maleimide already enhances its water solubility, the addition of a PEG spacer further amplifies this effect. chemimpex.comchemimpex.cominterchim.fr

The primary rationale for PEGylation is to increase the hydrophilicity and aqueous solubility of the resulting bioconjugate. interchim.comresearchgate.netissuu.com PEG is a highly water-soluble, non-toxic, and non-immunogenic polymer. researchgate.netmdpi.com When conjugated to a molecule, the hydrophilic PEG chains can prevent aggregation and precipitation, which can be a problem when working with large biomolecules like antibodies in aqueous buffers. interchim.cominterchim.frinterchim.fr This enhanced solubility allows for higher concentrations to be used during the conjugation reaction, potentially leading to greater efficiency. interchim.fr

Furthermore, PEGylation significantly alters the macromolecular behavior of the conjugate. The attachment of PEG chains increases the hydrodynamic volume, or the effective size of the molecule in solution. interchim.comissuu.com This size increase can be beneficial in therapeutic applications, as it can reduce the rate of renal clearance, thereby prolonging the plasma half-life of the drug. issuu.com The flexible PEG spacer also creates distance between the conjugated molecules, which can be crucial for maintaining their biological activity by reducing steric hindrance. interchim.comthermofisher.com

The length of the PEG spacer arm in DBCO-Maleimide derivatives is a critical parameter that directly influences both the efficiency of the conjugation reaction and the properties of the final product. thermofisher.com The choice of spacer length involves a trade-off between increasing accessibility and potential negative effects.

Generally, a longer PEG spacer provides greater flexibility and reduces steric hindrance, making the terminal reactive groups (DBCO and maleimide) more accessible to their targets on biomolecules. interchim.frthermofisher.comresearchgate.net This improved accessibility can be particularly important when conjugating bulky molecules, such as antibodies or nanoparticles. researchgate.netresearchgate.net For example, using a longer maleimide-PEG linker can improve the reaction with a peptide if the conjugation site is sterically hindered. researchgate.net Research on antibody-drug conjugates (ADCs) has shown that short spacers, such as PEG2, can lead to efficient conjugation with high drug-to-antibody ratios (DARs). aacrjournals.org

However, increasing the PEG spacer length does not always lead to better outcomes. In some cases, excessively long PEG chains (e.g., PEG8) have been shown to increase the aggregation of the final conjugate and negatively affect conjugation efficiency, resulting in lower DARs. aacrjournals.org The optimal spacer length often needs to be determined experimentally for each specific application, balancing the need for steric accessibility with solubility and stability. researchgate.net

| Feature | Shorter PEG Spacer (e.g., PEG2, PEG4) | Longer PEG Spacer (e.g., PEG8, PEG12) |

| Steric Hindrance | May be higher, potentially limiting access to crowded conjugation sites. | Generally lower, providing better accessibility for reactive groups. interchim.frresearchgate.net |

| Conjugation Efficiency | Often high and efficient for many applications. aacrjournals.org | Can be high, but may decrease with very long spacers due to aggregation or other factors. aacrjournals.org |

| Hydrophilicity | Provides a significant increase in water solubility. broadpharm.com | Provides a greater increase in water solubility and hydrodynamic size. interchim.com |

| Flexibility | Less flexible. | More flexible, allowing for better positioning of the conjugated molecule. thermofisher.com |

| Aggregation Risk | Generally lower risk of inducing aggregation. aacrjournals.org | May increase the risk of aggregation in some systems. aacrjournals.org |

Integration into Multifunctional Linker Architectures for Sequential Bioconjugation

Sulfo-DBCO-Maleimide is a heterobifunctional linker, meaning it possesses two different reactive groups that can participate in distinct, sequential chemical reactions. thermofisher.com This property is fundamental to its integration into multifunctional linker architectures designed for controlled, step-wise bioconjugation. acs.org The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the DBCO group reacts with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. axispharm.comnih.gov

This dual reactivity enables a highly controlled, two-step conjugation strategy. aacrjournals.orgresearchgate.net In a typical sequence, a thiol-containing biomolecule (e.g., a protein or peptide with an engineered cysteine) is first reacted with the maleimide end of the Sulfo-DBCO-Maleimide linker. axispharm.com This reaction proceeds efficiently at a pH between 6.5 and 7.5, forming a stable thioether bond. interchim.fr After this initial conjugation, the excess linker is removed, yielding a DBCO-activated biomolecule. This intermediate is stable and can be purified before the next step.

In the second step, the DBCO-activated biomolecule is introduced to a second molecule or surface that has been functionalized with an azide (B81097) group. The SPAAC reaction then occurs spontaneously without the need for a toxic copper catalyst, forming a stable triazole linkage. interchim.frresearchgate.net This sequential approach prevents the formation of unwanted homodimers and allows for the precise assembly of complex bioconjugates. interchim.fr This methodology has been applied in various advanced platforms, including the surface functionalization of virus-like particles (VLPs) for vaccine development and the construction of antibody-drug conjugates (ADCs). nih.govnih.govmedchemexpress.com

Methodologies for Bioconjugation and Site Specific Labeling

General Bioconjugation Protocols Employing Sulfo-DBCO-Maleimide

Sulfo-DBCO-Maleimide is a water-soluble reagent designed for the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto molecules containing free sulfhydryl groups, such as cysteine-containing peptides and proteins. vectorlabs.combroadpharm.com The maleimide (B117702) group exhibits high selectivity for thiols at a pH range of 6.5-7.5, forming a stable thioether bond. broadpharm.comvectorlabs.com The sulfonated spacer enhances the aqueous solubility of the reagent and the resulting conjugate. vectorlabs.comvectorlabs.com

A typical bioconjugation protocol involves two key steps. First, the maleimide end of Sulfo-DBCO-Maleimide reacts with a thiol-containing biomolecule. Second, the DBCO group is available for a copper-free click chemistry reaction with an azide-functionalized molecule. broadpharm.com

General Protocol for Labeling Thiol-Containing Proteins:

Preparation of the Thiol-Containing Protein: If the protein contains disulfide bonds, these must be reduced to free thiols. This is often achieved by treating the protein with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). An excess of TCEP is typically used and incubated for a set period to ensure complete reduction. windows.net The protein should be in a degassed buffer at a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES. windows.netbiosyn.com

Preparation of Sulfo-DBCO-Maleimide: The required amount of Sulfo-DBCO-Maleimide is dissolved in an appropriate solvent. Due to its enhanced water solubility, aqueous buffers can often be used. vectorlabs.com

Conjugation Reaction: The Sulfo-DBCO-Maleimide solution is added to the protein solution. A molar excess of the labeling reagent is generally used to ensure efficient labeling. The reaction mixture is incubated, typically for 1-2 hours at room temperature or overnight at 4°C. windows.netinterchim.fr

Quenching and Purification: The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide reagent. interchim.fr The resulting DBCO-labeled protein is then purified from excess reagent and byproducts using methods like gel filtration, dialysis, or chromatography. windows.net

The DBCO-functionalized biomolecule is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly efficient and bioorthogonal, proceeding readily at physiological temperatures without the need for a cytotoxic copper catalyst.

| Step | Parameter | Recommended Conditions |

| Protein Preparation | Buffer | Degassed PBS, Tris, or HEPES |

| pH | 7.0 - 7.5 | |

| Reduction (if needed) | TCEP (excess) | |

| Conjugation | Reagent | Sulfo-DBCO-Maleimide |

| Molar Ratio | Excess of labeling reagent | |

| Temperature | Room temperature or 4°C | |

| Time | 1-2 hours to overnight | |

| Quenching/Purification | Quenching Agent | Cysteine or β-mercaptoethanol |

| Purification Method | Gel filtration, dialysis, HPLC |

Methodologies for Conjugation to Azide-Functionalized Biomolecules

The azide (B81097) group is a small, stable, and bioorthogonal functional group that is not naturally present in most biological systems. nih.gov This makes it an ideal chemical handle for bioconjugation. The DBCO group of Sulfo-DBCO-Maleimide reacts specifically with azides via SPAAC, a type of copper-free click chemistry. lumiprobe.com

One powerful strategy for introducing azide tags into biomolecules is through metabolic labeling. In this approach, cells are provided with a precursor molecule that contains an azide group. The cellular machinery then incorporates this azido-precursor into newly synthesized macromolecules, such as proteins, glycans, or lipids. nih.gov

For example, cells can be cultured in the presence of an azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis. nih.gov As cells synthesize sialoglycans, the azide group is incorporated into the glycan structures on the cell surface. These azide-tagged cells can then be labeled with a DBCO-containing probe, such as a DBCO-fluorophore, for visualization. nih.gov Similarly, azido-amino acids can be incorporated into proteins, and azido-lipids can be incorporated into cell membranes.

This method allows for the labeling of specific classes of biomolecules in living cells and even in whole organisms with minimal perturbation to the biological system. nih.gov

| Biomolecule | Azido-Precursor Example |

| Glycans | N-azidoacetylmannosamine (Ac4ManNAz) |

| Proteins | Azidohomoalanine (AHA) |

| DNA | 5-Azidomethyl-2'-deoxyuridine (AmdU) |

| Lipids | 12-azidododecanoic acid (12-ADA) |

Enzymatic methods offer a high degree of specificity for introducing azide tags onto biomolecules. nih.gov These methods utilize enzymes that recognize specific sequences or structures on their substrates to catalyze the transfer of an azide-containing moiety.

One example is the use of galactosyltransferase (GalT), which can be used to transfer an azide-modified galactose derivative (GalNAz) onto exposed N-acetylglucosamine (GlcNAc) residues on glycoproteins. youtube.com This method allows for the site-specific labeling of glycoproteins on the surface of living cells. youtube.com

Another approach involves the use of ligases, such as biotin (B1667282) ligase or lipoic acid ligase, which can be engineered to recognize a specific peptide tag and attach an azide-containing probe. longdom.org This allows for the site-specific labeling of a protein of interest that has been genetically engineered to contain the recognition tag. N-myristoyl transferase (NMT) is another enzyme that can be used to co-translationally append an azide-functionalized fatty acid, like 12-azidododecanoic acid (12-ADA), to the N-terminus of proteins containing a specific recognition sequence. nih.gov

These enzymatic methods provide precise control over the location of the azide tag, enabling the site-specific conjugation of DBCO-functionalized molecules. nih.govrsc.org

Orthogonal Bioconjugation Schemes Utilizing Sulfo-DBCO-Maleimide with Complementary Chemistries

Sulfo-DBCO-Maleimide is a heterobifunctional crosslinker that facilitates the connection of biomolecules using two distinct and chemically independent (orthogonal) reactions. This orthogonality is crucial in complex biological environments to ensure that each reactive end of the linker couples specifically with its intended target without cross-reactivity. The two primary reactive moieties of Sulfo-DBCO-Maleimide are the maleimide group and the dibenzocyclooctyne (DBCO) group.

The maleimide group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. broadpharm.com This reaction, a Michael addition, proceeds efficiently at a pH range of 6.5-7.5, forming a stable thioether bond. vectorlabs.com This specific reactivity allows for the targeted labeling of cysteine-containing biomolecules.

Conversely, the DBCO group is designed for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com The inherent ring strain of the DBCO moiety allows it to react spontaneously and with high efficiency with azide-functionalized molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. lumiprobe.com This bio-orthogonal reaction is highly specific and does not interfere with other functional groups typically found in biological systems. interchim.fr

The dual functionality of Sulfo-DBCO-Maleimide enables a two-step sequential or a one-pot orthogonal labeling strategy. For instance, a protein containing a cysteine residue can first be reacted with the maleimide end of the linker. Subsequently, the now DBCO-functionalized protein can be introduced to a system containing an azide-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule, to form the final conjugate. nih.gov

The orthogonality of these reactions can be further extended by combining them with other bio-orthogonal chemistries. For example, if a biomolecule lacks a native cysteine, one can be introduced via protein engineering. Alternatively, other functional groups on the biomolecule, such as amines (e.g., on lysine (B10760008) residues), can be targeted with different chemistries, like N-hydroxysuccinimide (NHS) esters. interchim.fr This allows for a multi-faceted approach to bioconjugation, where Sulfo-DBCO-Maleimide can be used in concert with other linkers to achieve highly specific and complex biomolecular constructs.

A key advantage of the "sulfo" component of Sulfo-DBCO-Maleimide is the presence of a sulfonic acid group, which significantly enhances the water solubility of the molecule. chemimpex.com This is particularly beneficial for biological applications, as it allows the conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could denature or perturb the biological sample. vectorlabs.com

The table below summarizes the complementary chemistries that can be used in orthogonal bioconjugation schemes with Sulfo-DBCO-Maleimide.

| Reactive Group on Linker | Target Functional Group on Biomolecule | Resulting Bond | Reaction Conditions | Orthogonality |

| Maleimide | Thiol (-SH) | Thioether | pH 6.5-7.5, aqueous buffer | Orthogonal to DBCO-azide reaction |

| DBCO | Azide (-N₃) | Triazole | Aqueous buffer, no catalyst required | Orthogonal to maleimide-thiol reaction |

| NHS Ester | Amine (-NH₂) | Amide | pH 7.2-8.5, aqueous buffer | Orthogonal to both maleimide-thiol and DBCO-azide reactions |

Multi-Labeling Strategies for Complex Biological Systems

The unique properties of Sulfo-DBCO-Maleimide make it an invaluable tool for multi-labeling strategies in intricate biological systems, such as in the development of antibody-drug conjugates (ADCs) and advanced imaging probes. medchemexpress.comchemimpex.com These strategies often require the precise attachment of multiple different molecules to a central biomolecular scaffold.

In the context of ADCs, a monoclonal antibody can be engineered to have a specific number of cysteine residues at defined locations. The maleimide end of Sulfo-DBCO-Maleimide can then be used to attach the linker to these cysteine residues. The DBCO end is then available to conjugate a potent cytotoxic drug that has been modified with an azide group. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical factor for their therapeutic efficacy and safety. nih.gov

Multi-labeling is also frequently employed in fluorescence imaging. A protein of interest can be labeled with two different fluorescent probes to study protein-protein interactions via Förster Resonance Energy Transfer (FRET). For example, one protein could be labeled with a donor fluorophore using a thiol-reactive dye, while its binding partner is functionalized with an azide and subsequently labeled with an acceptor fluorophore using Sulfo-DBCO-Maleimide.

A powerful multi-labeling strategy is "pre-targeting," which is being explored for in vivo imaging and therapy. In this approach, a biomolecule, such as an antibody, is first administered and allowed to accumulate at the target site (e.g., a tumor). This antibody is functionalized with one of the reactive groups, for instance, an azide. After the unbound antibody has cleared from circulation, a second, smaller molecule carrying the imaging agent or therapeutic payload and the complementary reactive group (DBCO) is administered. This smaller molecule can rapidly reach the target and react with the pre-localized antibody, enhancing the target-to-background signal and reducing off-target effects. nih.gov Recent research has demonstrated the feasibility of using a radiolabeled DBCO-containing tracer for the bio-orthogonal labeling of azide-modified bacteria, showcasing a potential pathway for pre-targeted imaging of infections. nih.govescholarship.org

The table below presents research findings on the application of DBCO-containing linkers in multi-labeling strategies.

| Application | Biomolecule | Labeling Strategy | Key Finding |

| Bacterial Imaging | Staphylococcus aureus | Metabolic labeling with azide-modified D-amino acids followed by reaction with an ¹⁸F-labeled Sulfo-DBCO tracer. | Significantly higher accumulation of the radiotracer was observed in azide-treated bacteria compared to controls, demonstrating the specificity of the labeling. nih.gov |

| Protein-DNA Conjugation | Generic Protein | Two-step protocol involving initial functionalization of protein cysteines with DBCO-maleimide, followed by conjugation to azide-modified DNA oligos. | This method was developed to improve reaction speeds and minimize the use of excess, expensive components in single-molecule force spectroscopy studies. nih.gov |

| Antibody-Drug Conjugates | Monoclonal Antibody | Site-specific conjugation of a cytotoxic drug to engineered cysteine residues via a maleimide-containing linker. | The use of maleimide chemistry is prominent in clinically approved ADCs, although research into improving the stability of the resulting thioether linkage is ongoing. nih.gov |

Applications in Contemporary Chemical Biology and Research Technologies

Protein and Peptide Functionalization

The dual reactivity of Sulfo DBCO-Maleimide makes it exceptionally useful for the functionalization of proteins and peptides. axispharm.com The process typically involves a two-step strategy. First, the maleimide (B117702) end of the linker is reacted with a thiol group on a cysteine-containing protein or peptide. broadpharm.comlumiprobe.com This initial step introduces a reactive DBCO handle onto the biomolecule. broadpharm.com The newly installed DBCO group can then be specifically conjugated to a second molecule of interest that has been functionalized with an azide (B81097) group, completing the bioconjugation via a copper-free click reaction. lumiprobe.cominterchim.fr This modular approach allows for the attachment of a wide array of functionalities, including fluorescent dyes, affinity tags, and other biomolecules. chemimpex.comaxispharm.com

Sulfo DBCO-Maleimide is frequently used in the production of antibody conjugates for research and diagnostic applications. chemimpex.comchemimpex.com This includes the synthesis of antibody-drug conjugates (ADCs), where cytotoxic drugs are attached to antibodies for targeted cancer therapy, and the creation of labeled antibodies for immunoassays. chemimpex.comchemimpex.comaxispharm.cominvivochem.com

The site-specific conjugation capabilities of Sulfo DBCO-Maleimide are particularly advantageous for creating homogeneous and well-defined antibody conjugates. nih.gov For instance, antibody fragments (Fab') containing free thiol groups in their hinge regions can be precisely labeled. nih.gov In one study, a Fab' fragment was functionalized with DBCO-PEG4-maleimide, which then allowed for its conjugation to an azide-functionalized quantum dot, creating a compact immunolabel for imaging microtubules. nih.gov This method ensures that the modification occurs away from the antigen-binding site, preserving the antibody's function. acs.org

The applications of these conjugates are diverse, ranging from fluorescent probes for cellular imaging to components of highly sensitive detection assays like immuno-PCR (iPCR). chemimpex.comnih.gov In iPCR, DNA oligonucleotides are covalently attached to antibodies, enabling signal amplification by PCR for ultra-sensitive analyte detection. nih.govresearchgate.net

Table 1: Examples of Antibody Functionalization using Sulfo DBCO-Maleimide Analogs

| Application | Antibody/Fragment | Linker Used | Conjugated Moiety | Research Goal | Reference |

|---|---|---|---|---|---|

| Immunolabeling | Anti-β-tubulin Fab' | DBCO-PEG4-maleimide | Azide-functionalized Quantum Dot | Microtubule imaging | nih.gov |

| Immuno-PCR | General IgG | DBCO-PEG4-NHS (on oligo) / Azide-STP (on Ab) | DNA Oligonucleotide | Development of covalent antibody-DNA conjugates for sensitive immunoassays | nih.gov |

| Immunotoxins | Anti-HER2 IgG | Sulfo DBCO-(PEG)4-maleimide (on peptide) | Azidophenylalanine-containing Pseudomonas exotoxin (PE) | Creating site-specific antibody-toxin conjugates for targeted cancer therapy | acs.orgd-nb.info |

The ability to introduce modifications at specific locations on a protein is crucial for studying its structure and function. Sulfo DBCO-Maleimide facilitates such site-specific labeling by targeting engineered cysteine residues. researchgate.netresearchgate.net Researchers can use site-directed mutagenesis to introduce a cysteine at a desired location on a recombinant protein, which can then serve as a unique handle for conjugation with the maleimide group of the linker. researchgate.netgoogle.com

This strategy avoids the random, and often heterogeneous, labeling of other reactive residues like lysines. google.comnih.gov The result is a homogeneously modified protein population, which is essential for obtaining clear and reproducible results in structural biology, biophysical analysis, and functional assays. google.com For example, camelid single-domain antibody-fragments (nanobodies) have been site-specifically labeled at a C-terminal cysteine residue using sulfo DBCO-maleimide for use in molecular imaging. researchgate.net This precise placement of the label ensures that the antigen-binding capability of the nanobody is not compromised. researchgate.net

This approach has been used to:

Attach fluorescent probes for imaging protein localization and dynamics. chemimpex.com

Introduce biophysical probes to study protein conformation and interactions.

Link proteins to surfaces or nanoparticles for the development of biosensors. axispharm.com

Create well-defined protein-protein conjugates. acs.org

Peptides are widely used as affinity ligands and probes for studying receptor interactions. Functionalizing peptides with molecules like fluorophores, biotin (B1667282), or larger proteins can enhance their utility. Sulfo DBCO-Maleimide provides a robust method for modifying cysteine-containing peptides. broadpharm.comd-nb.info

In one research example, a peptide containing a cysteine and a hexahistidine tag (Cys-His6) was conjugated with sulfo DBCO-(PEG)4-maleimide. d-nb.info This introduced a DBCO group onto the peptide, allowing it to be used in subsequent click chemistry reactions for applications such as mechanically interlocked functionalization of antibodies. d-nb.info This method enables the creation of complex biomolecular assemblies for studying protein-protein interactions or for developing novel therapeutic constructs. d-nb.inforesearchgate.net The water-solubility of the sulfo-DBCO linker is particularly beneficial when working with peptides, which can sometimes have limited solubility in aqueous buffers. broadpharm.com

Oligonucleotide and Nucleic Acid Labeling

The functionalization of nucleic acids is fundamental to many molecular biology techniques, including gene expression studies, in situ hybridization, and the development of nucleic acid-based diagnostics and therapeutics. nih.govrsc.org Sulfo DBCO-Maleimide and its derivatives are valuable reagents in this context, enabling the covalent attachment of various labels to DNA and RNA. nih.govglenresearch.com The typical strategy involves using an oligonucleotide that has been synthesized with a thiol modifier, which then reacts with the maleimide group of the linker. lumiprobe.com This process attaches the DBCO moiety to the nucleic acid, priming it for a copper-free click reaction with an azide-functionalized molecule. rsc.org

Site-specific labeling of DNA and RNA is essential for studying their complex roles in cellular processes. nih.gov While phosphoramidite (B1245037) chemistry allows for the incorporation of modified bases during solid-phase synthesis, post-synthesis conjugation offers a flexible alternative for labeling. nih.govcambio.co.uk Thiol-modified oligonucleotides can be reacted with Sulfo DBCO-Maleimide to introduce a DBCO group. lumiprobe.com This allows for the subsequent attachment of a wide range of azide-modified reporters, such as fluorophores (e.g., Cy5), quenchers, or biotin. researchgate.net

This methodology is used to:

Create fluorescent probes for single-molecule spectroscopy and fluorescence in situ hybridization (FISH). nih.gov

Develop tools for studying DNA-protein and RNA-protein interactions.

Functionalize DNA origami nanostructures with molecules like polyethylene (B3416737) glycol (PEG) or lipids to enhance their properties for specific applications. researchgate.net

Table 2: Labeling Strategies for Nucleic Acids

| Nucleic Acid Type | Modification Strategy | Linker/Reagent | Attached Moiety | Application | Reference |

|---|---|---|---|---|---|

| DNA/RNA Oligo | Post-synthesis conjugation to thiol-modified oligo | Maleimide-containing linker | Fluorophore, Biotin, etc. | General labeling | lumiprobe.com |

| DNA Nanostructure | Polyamine-assisted folding with azide groups, then click chemistry | sulfo-Cy5-DBCO | Fluorophore (Cy5) | Decoration of DNA origami | researchgate.net |

The creation of covalent conjugates between nucleic acids and proteins has led to the development of powerful molecular tools for research and diagnostics. nih.govsigmaaldrich.com These hybrid molecules combine the specific binding properties of proteins, such as antibodies, with the amplification and recognition capabilities of nucleic acids. researchgate.net Sulfo DBCO-Maleimide is an ideal linker for synthesizing these conjugates.

A common approach involves modifying a protein with the maleimide group (via a cysteine) and an amino-modified oligonucleotide with an NHS-ester variant of DBCO. nih.gov The two biomolecules are then joined using a copper-free click reaction. nih.gov This has been successfully applied in the development of immuno-PCR (iPCR), a technique that combines the specificity of an enzyme-linked immunosorbent assay (ELISA) with the signal amplification power of PCR, resulting in extremely high detection sensitivity. nih.govresearchgate.net Researchers have used strain-promoted azide-alkyne cycloaddition (SPAAC) to synthesize covalent DNA-antibody conjugates, optimizing the reaction and purification conditions to produce well-defined reagents for iPCR. nih.govresearchgate.net

Imaging Probe Development in Research Settings

The bifunctional nature of Sulfo DBCO-Maleimide, combining a sulfhydryl-reactive maleimide group with a bioorthogonal DBCO moiety, makes it a valuable reagent in the development of sophisticated imaging probes for research. broadpharm.cominterchim.fr Its design allows for a two-step conjugation strategy, enabling the precise attachment of imaging agents to biomolecules.

Fluorescent Labeling of Biomolecules for Cellular and Molecular Imaging Research

Sulfo DBCO-Maleimide serves as a critical crosslinker for attaching fluorescent dyes to thiol-containing biomolecules, such as cysteine-containing proteins and peptides, for imaging research. chemimpex.comnetascientific.comlumiprobe.com This process is fundamental for visualizing cellular processes and tracking the real-time interactions of biomolecules. chemimpex.comnetascientific.com The maleimide group reacts specifically and efficiently with free sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. broadpharm.cominterchim.frlumiprobe.com The incorporated DBCO group can then be used for a copper-free click chemistry reaction with an azide-modified fluorescent probe. broadpharm.comlumiprobe.com This dual-reactivity allows researchers to label biomolecules with a wide array of fluorophores for various imaging applications.

The enhanced water solubility provided by the sulfo group makes it particularly suitable for biological assays conducted in aqueous environments. chemimpex.comchemimpex.com This property helps to prevent the aggregation of labeled proteins and ensures the reliability of experimental results. chemimpex.com Research has demonstrated the use of Sulfo DBCO-Maleimide derivatives in the fluorescent labeling of virus-like particles (VLPs) and other proteins for imaging purposes. nih.govnih.gov For instance, sulfo-derivatives of cyanine (B1664457) dyes functionalized with maleimide have been successfully conjugated to engineered Cowpea Chlorotic Mottle Virus-Like Particles (CCMV) to create dually-labeled particles for imaging studies. nih.gov Similarly, it has been used to attach near-infrared fluorophores, like sulfo-cyanine7 DBCO, to the surface of VLPs for whole-body imaging in mice. nih.gov

Table 1: Research Applications of Sulfo DBCO-Maleimide in Fluorescent Labeling

| Application Area | Biomolecule Target | Imaging Goal | Key Feature Utilized | Citation |

|---|---|---|---|---|

| Cellular Imaging | Cysteine-containing proteins | Visualization of cellular processes | Maleimide-thiol conjugation | chemimpex.comnetascientific.com |

| Molecular Tracking | Peptides, Antibodies | Real-time tracking of biomolecular interactions | Copper-free click chemistry | netascientific.comchemimpex.com |

| Virus-Like Particle (VLP) Imaging | Engineered capsid proteins | Whole-body imaging | Aqueous solubility of sulfo-group | nih.govnih.gov |

| Immunofluorescence | Antibodies | Labeling of specific cellular structures like α-tubulin | Bioorthogonal labeling with lanthanide probes | researchgate.net |

Radiotracer Precursor Synthesis for Preclinical Molecular Imaging Studies

In the field of preclinical molecular imaging, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), Sulfo DBCO-Maleimide is instrumental in the synthesis of radiotracer precursors. researchgate.net The methodology involves a pre-targeting strategy where a biomolecule, such as a nanobody or antibody, is first modified with the Sulfo DBCO-Maleimide linker. researchgate.netnih.gov This modified biomolecule is administered and allowed to accumulate at the target site. Subsequently, a radiolabeled probe containing an azide group is administered, which then rapidly and specifically reacts with the DBCO-functionalized biomolecule at the target location via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govresearchgate.net

This copper-free click chemistry approach is advantageous as it is bioorthogonal, meaning it does not interfere with biological processes, and can be performed under physiological conditions. interchim.frnih.gov It has been employed in the development of immuno-PET imaging probes. researchgate.net For example, camelid single-domain antibody-fragments (nanobodies) have been site-specifically labeled using Sulfo DBCO-Maleimide to create probes for imaging cancer biomarkers. researchgate.net Research has shown the synthesis of water-soluble, fluorine-18 (B77423) (¹⁸F)-labeled DBCO-derived radiotracers for PET imaging. researchgate.net These tracers, such as [¹⁸F]FB-sulfo-DBCO, can be used to label azide-modified biomolecules or even bacteria for infection imaging. researchgate.net The DBCO moiety is also used in linkers for chelators like desferrioxamine (DFO) for radiolabeling with isotopes such as Zirconium-89 (⁸⁹Zr) for PET imaging of antibodies like Nivolumab. googleapis.com

Functionalization of Nanomaterials and Surfaces

The ability to modify the surfaces of materials is critical for their application in biology and medicine. Sulfo DBCO-Maleimide provides a robust chemical tool for the functionalization of various nanomaterials and surfaces, enhancing their utility in research. broadpharm.comchemimpex.com

Surface Modification of Nanoparticles for Research Applications in Drug Delivery Systems and Diagnostics

Surface modification of nanoparticles is a key strategy to improve their stability, biocompatibility, and targeting capabilities in biological environments. frontiersin.org Sulfo DBCO-Maleimide is used to functionalize nanoparticles for applications in drug delivery and diagnostics. chemimpex.comfrontiersin.org The maleimide group can react with thiol groups present on a nanoparticle or on a ligand to be attached, while the DBCO group allows for subsequent conjugation with azide-modified molecules, such as targeting ligands or therapeutic agents, via copper-free click chemistry. broadpharm.comnih.govaxispharm.com

This dual-functional linker facilitates the creation of advanced drug delivery systems and diagnostic assays. chemimpex.comnetascientific.com For example, it can be used to attach targeting proteins or antibodies to the surface of nanoparticles, improving the precision of drug delivery to specific cells, such as cancer cells, thereby minimizing off-target effects. chemimpex.comfrontiersin.org In diagnostics, this compound aids in developing assays that rely on specific binding interactions, which can enhance the sensitivity and specificity of disease detection. chemimpex.comnetascientific.com Research has demonstrated the attachment of various functional groups to nanoparticles, including maleimides and DBCO, to create platforms for targeted delivery and vaccines. nih.govsci-hub.se For instance, Hepatitis B core protein virus-like particles (VLPs) have been functionalized using a Sulfo-DBCO maleimide linker to attach molecules like PEG, improving their properties for therapeutic delivery. nih.gov

Table 2: Sulfo DBCO-Maleimide in Nanoparticle Functionalization

| Nanoparticle Type | Functionalization Goal | Intended Research Application | Key Chemistry | Citation |

|---|---|---|---|---|

| Virus-Like Particles (VLPs) | Surface display of antigens/PEG | Vaccine development, Targeted delivery | Maleimide-thiol & SPAAC | nih.gov |

| Polymeric Nanoparticles | Attachment of targeting ligands | Targeted drug delivery | Covalent conjugation | frontiersin.orgsci-hub.se |

| General Nanomaterials | Conjugation of nucleic acids | Diagnostics, Biosensors | Thioether bond formation, Click chemistry | nih.gov |

| PLA Nanoparticles | Introduction of reactive handles | Cell surface immobilization studies | Amine modification followed by linker attachment | researchgate.net |

Functionalization of Hydrogels and Polymeric Materials for Controlled Biological Microenvironments

Hydrogels and other polymeric materials are widely used to create three-dimensional (3D) scaffolds that mimic the extracellular matrix (ECM), providing controlled microenvironments for cell culture and tissue engineering research. google.commdpi.comacs.org Sulfo DBCO-Maleimide is used to functionalize these materials, imparting them with specific biological activities. chemimpex.comrsc.org

The maleimide group can react with thiol-containing polymers or biomolecules within the hydrogel network, while the DBCO group provides a bioorthogonal handle for the subsequent immobilization of azide-functionalized molecules like growth factors, peptides, or other proteins. acs.orgacs.org This allows for the precise, spatial, and temporal control over the presentation of biological signals within the hydrogel scaffold. acs.org For instance, research has shown the functionalization of collagen scaffolds with DBCO groups, which can then react with azide-modified epidermal growth factor (EGF) to create a material for studying epithelial wound healing. rsc.org Similarly, hyaluronic acid (HA), a key component of the ECM, has been modified using DBCO-PEG-maleimide linkers to create hydrogels for 3D cell culture via Diels-Alder or SPAAC click chemistry. mdpi.com This approach enables the creation of highly biomimetic materials for diverse biomedical applications. rsc.org

Analytical Characterization of Sulfo Dbco Maleimide Conjugates

Spectroscopic Techniques for Conjugate Verification and Quantification

Spectroscopic methods are fundamental in the analysis of Sulfo-DBCO-Maleimide conjugates, offering both qualitative and quantitative data.

Mass Spectrometry (MS) Analysis for Molecular Weight Confirmation and Purity

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the assessment of conjugate purity. By measuring the mass-to-charge ratio of ionized molecules, MS can confirm the successful conjugation of Sulfo-DBCO-Maleimide to a target biomolecule. For instance, in the creation of antibody-drug conjugates (ADCs), intact protein mass analysis can confirm the addition of the linker-payload to the antibody. rsc.org One study utilized MALDI-TOF MS to confirm the conjugation of sulfo-Cy5 to trastuzumab. chemrxiv.org Similarly, the formation of various protein conjugates has been verified by analyzing their deconvoluted mass spectra. chemrxiv.org

The purity of the conjugate population can also be evaluated. MS can detect the presence of unconjugated starting materials, byproducts, or undesired modifications such as oxidation. rsc.org The high resolution of modern mass spectrometers allows for the differentiation of species with very similar masses, providing a detailed picture of the sample's heterogeneity.

UV-Visible Spectroscopy and Fluorescence Spectroscopy for Labeling Efficiency and Dye Incorporation

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for quantifying the extent of labeling, often referred to as the degree of labeling (DOL) or drug-to-antibody ratio (DAR) in the context of ADCs.

UV-Vis spectroscopy relies on the Beer-Lambert law, where the absorbance of a sample is directly proportional to the concentration of the absorbing species. nih.gov The dibenzocyclooctyne (DBCO) group within the Sulfo-DBCO-Maleimide linker has a characteristic absorbance peak around 309-310 nm. rsc.orgnih.gov The progress of the copper-free click chemistry reaction can be monitored by the disappearance of this absorbance band as the DBCO group reacts with an azide (B81097). rsc.org Similarly, the reaction between a thiol and the maleimide (B117702) group can be followed by monitoring the decrease of the maleimide absorbance peak around 293 nm. rsc.org

To determine the DOL, the absorbance of the conjugate is measured at two wavelengths: one corresponding to the maximum absorbance of the biomolecule (e.g., 280 nm for proteins) and another for the attached label (e.g., the specific wavelength for a fluorescent dye). nih.govbiorxiv.org Correction factors are often necessary to account for the absorbance of the dye at the protein's measurement wavelength. nih.gov For example, the DAR of a trastuzumab-sulfo-Cy5 conjugate was calculated to be 3.0 using UV-Vis spectroscopy with the respective molar extinction coefficients of the antibody and the dye. chemrxiv.org

Table 1: Example Parameters for DOL Calculation using UV-Vis Spectroscopy

| Analyte | Molar Extinction Coefficient (ε) | Wavelength (nm) |

|---|---|---|

| IgG Antibody | 204,000 M⁻¹ cm⁻¹ | 280 |

| DBCO | 12,000 M⁻¹ cm⁻¹ | 309 |

| Cy5 Dye | 271,000 M⁻¹ cm⁻¹ | 647 |

This table presents example molar extinction coefficients and corresponding wavelengths used in the calculation of the degree of labeling for various biomolecules and dyes. nih.govnih.gov

Fluorescence spectroscopy offers a highly sensitive method for detecting and quantifying fluorescently labeled conjugates. nih.gov After conjugation with a fluorescent dye via the Sulfo-DBCO-Maleimide linker, the fluorescence intensity of the conjugate can be measured. nih.gov This technique is particularly useful for confirming the presence of the label and can be used to determine labeling efficiency, especially when combined with other methods. nih.govacs.org The brightness of a fluorescent dye, a product of its extinction coefficient and fluorescence quantum yield, is a key factor in obtaining optimal results. atto-tec.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both the purification of Sulfo-DBCO-Maleimide conjugates and the assessment of their purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of bioconjugates. researchgate.net Reversed-phase HPLC (RP-HPLC) is often used to separate the conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity. google.com For instance, the increased hydrophobicity of an antibody after conjugation with multiple DBCO groups can be observed and quantified by RP-HPLC. d-nb.info The purity of the final conjugate can be determined by analyzing the resulting chromatogram, with a goal of achieving high purity (e.g., >98%). researchgate.net HPLC analysis has also been employed to study the stability of maleimide conjugates over time under different pH conditions. nih.gov

Size-Exclusion Chromatography (SEC) for Aggregate Detection and Size Homogeneity

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an ideal method for assessing the homogeneity of conjugates and detecting the presence of aggregates. chemrxiv.orgresearchgate.net Aggregation is a critical quality attribute for bioconjugates, as it can impact efficacy and immunogenicity. rsc.org SEC-HPLC can be used to analyze the reaction products of bioconjugation, separating monomeric conjugates from high molecular weight aggregates. chemrxiv.orggoogle.com The formation of binary and ternary protein complexes has been confirmed using SEC analysis. chemrxiv.org This technique is crucial for ensuring that the final conjugate product consists of a uniform population of molecules. google.com

Electrophoretic Methods for Conjugate Analysis

Electrophoretic techniques provide a visual assessment of conjugate formation and purity by separating molecules based on their size and charge.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is widely used to analyze protein conjugates. nih.gov Under denaturing and reducing or non-reducing conditions, the apparent molecular weight of the conjugate can be compared to the unconjugated protein. A successful conjugation is indicated by a shift in the band to a higher molecular weight. nih.govacs.org For example, the conjugation of a fluorophore to an antibody can be confirmed by the appearance of higher molecular weight bands on an SDS-PAGE gel. nih.gov Fluorescent imaging of the gel can further confirm the successful incorporation of a fluorescent dye. nih.govresearchgate.netnih.gov The efficiency of conjugation can also be qualitatively assessed by comparing the intensity of the conjugated and unconjugated protein bands. researchgate.netaai.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfo-DBCO-Maleimide |

| Sulfo-Cy5 |

| Trastuzumab |

| DBCO-Maleimide |

| Dibenzocyclooctyne (DBCO) |

| N-hydroxysuccinimide (NHS) ester |

This table lists the chemical compounds referenced throughout the article.

Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Conjugation Confirmation and Purity Assessment

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to obtain qualitative and semi-quantitative information about Sulfo-DBCO-Maleimide conjugates. The method separates proteins and their conjugates based on their molecular weight.

Under denaturing and reducing conditions, the covalent attachment of a molecule via a Sulfo-DBCO-Maleimide linker to a target protein, such as an antibody, results in an increase in the conjugate's total molecular weight. This size increase leads to a discernible upward shift in the band position on the gel compared to the unconjugated protein. The presence of a new, higher molecular weight band, and the corresponding decrease in the intensity of the band for the original unconjugated protein, provides direct evidence of successful conjugation.

Furthermore, SDS-PAGE is a valuable tool for assessing the purity of the conjugate preparation. The presence of residual bands corresponding to the unconjugated protein or other reactants indicates an incomplete reaction or impure product. In some cases, densitometry analysis of the stained gel can be used to estimate the efficiency of the conjugation reaction by quantifying the relative intensities of the conjugated and unconjugated protein bands. rsc.org For conjugates involving fluorescently tagged molecules, in-gel fluorescence imaging can be performed prior to protein staining to specifically visualize the conjugated species. chromatographyonline.comnetascientific.com

Research Findings from SDS-PAGE Analysis:

Conjugation Confirmation: In the development of virus-like particle (VLP) platforms, SDS-PAGE analysis has been used to confirm the attachment of molecules using DBCO-maleimide linkers. A clear band shift was observed for the VLP monomer protein after conjugation, confirming the covalent linkage. rsc.org

Site-Selectivity Assessment: Studies involving dual-labeling strategies on protein capsids have utilized SDS-PAGE to demonstrate site-selectivity. For example, when a protein was engineered to have a specific site for maleimide chemistry, SDS-PAGE coupled with fluorescence imaging showed specific labeling at the intended site, which was absent in the wild-type protein without the accessible thiol group. chromatographyonline.com

Purity and Efficiency: Researchers have used SDS-PAGE to monitor the progress and efficiency of conjugation reactions. For instance, when conjugating Fab' fragments with a DBCO-PEG4-maleimide linker, the resulting conjugate was analyzed by SDS-PAGE to confirm the formation of the desired product and assess the presence of any unreacted fragments. nih.gov Similarly, the conjugation of Annexin V was monitored using SDS-PAGE, where the appearance of a new band at a higher molecular weight confirmed the successful attachment of the label via a DBCO-maleimide linker. cellmosaic.com

Table 1: Representative SDS-PAGE Analysis of a Thiolated Antibody Fragment (Fab') Conjugated with Sulfo-DBCO-Maleimide-Payload

| Lane | Sample | Expected Molecular Weight (kDa) | Observation | Interpretation |

| 1 | Molecular Weight Marker | Varied | Series of discrete bands | Standard for size estimation |

| 2 | Unconjugated Fab' | ~50 kDa | Single band at ~50 kDa | Unmodified starting material |

| 3 | Conjugation Reaction Mixture | ~50 kDa and >50 kDa | Two primary bands observed | Incomplete reaction; shows both conjugated product and unreacted Fab' |

| 4 | Purified Fab'-Sulfo-DBCO-Maleimide-Payload Conjugate | >50 kDa | Single, higher molecular weight band | Successful conjugation and purification; increased mass due to linker and payload |

Capillary Electrophoresis (CE) for Charge and Size Distribution Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that has become indispensable for the detailed characterization of bioconjugates, including those prepared with Sulfo-DBCO-Maleimide. mdpi.com CE separates molecules based on their charge-to-hydrodynamic size ratio in a narrow capillary filled with an electrolyte solution. acs.org This technique is particularly powerful for assessing the heterogeneity of antibody-drug conjugates (ADCs), a major application for Sulfo-DBCO-Maleimide. creative-proteomics.comnih.gov

Different modes of CE can be employed to probe specific characteristics of the conjugate:

Capillary Zone Electrophoresis (CZE): This is the most common mode, separating species based on their charge-to-size ratio. It is highly effective for resolving charge variants that may arise from the conjugation process or from modifications on the protein itself. mdpi.comtandfonline.com

Capillary Gel Electrophoresis (CGE) / CE-SDS: In this mode, the capillary is filled with a sieving matrix (gel), and samples are treated with sodium dodecyl sulfate (SDS), similar to SDS-PAGE. Separation is based primarily on molecular size. CE-SDS offers high resolution and automation for assessing conjugation success, purity, and the distribution of different drug-to-antibody ratio (DAR) species. sciex.com

CE, especially when coupled with mass spectrometry (CE-MS), provides an even more powerful platform for in-depth characterization, allowing for the direct identification of different conjugated species and impurities. chromatographyonline.comtandfonline.com

Research Findings from Capillary Electrophoresis Analysis:

Charge Heterogeneity: In the analysis of ADCs like Enhertu, which uses a maleimide-based linker, cIEF has been used to separate multiple well-defined peaks. These charge variants are often attributed to modifications on the linker-drug chemistry, such as hydrolysis, which can occur under different pH conditions. sciex.com

Size-Based Separation and DAR: CE-SDS is routinely used to analyze cysteine-linked ADCs. The addition of each drug-linker moiety increases the molecular weight, causing a shift in migration time. This allows for the resolution of species with different numbers of attached payloads (e.g., DAR 0, 2, 4, 6, 8), providing a profile of the drug load distribution in the final product. sciex.comnih.gov

Impurity Profiling: CZE coupled with mass spectrometry (CZE-MS) has proven effective in analyzing cysteine-engineered ADCs and antibody-oligonucleotide conjugates (AOCs) prepared with maleimide linkers. The technique successfully resolved various fragment impurities, such as half-antibodies with one or two drugs and truncated light chains, which were often difficult to separate or detect using liquid chromatography-mass spectrometry (LC-MS). tandfonline.com

Table 2: Application of Different Capillary Electrophoresis Modes in Sulfo-DBCO-Maleimide Conjugate Analysis

| CE Mode | Principle of Separation | Key Information Obtained | Relevance to Sulfo-DBCO-Maleimide Conjugates |

| Capillary Zone Electrophoresis (CZE) | Charge-to-hydrodynamic size ratio | Charge heterogeneity, impurity profiles | Resolves species with different surface charges resulting from conjugation or linker hydrolysis. tandfonline.com |

| CE-SDS (CGE) | Molecular size (in a sieving matrix) | Purity, molecular weight, drug-to-antibody ratio (DAR) distribution | Separates unconjugated protein from conjugates and resolves different DAR species based on size. sciex.com |

| Capillary Isoelectric Focusing (cIEF) | Isoelectric Point (pI) | Detailed charge variant distribution | Highly sensitive to changes in the overall protein pI caused by the attachment of the drug-linker moiety. sciex.com |

Challenges and Advancements in Sulfo Dbco Maleimide Bioconjugation

Stability Considerations of the Maleimide (B117702) Linkage in Complex Aqueous Environments

A significant drawback of traditional maleimide bioconjugates is the potential instability of the resulting thiosuccinimide linkage. researchgate.net This instability can lead to the premature release of conjugated payloads, such as drugs in antibody-drug conjugates (ADCs), resulting in reduced efficacy and potential off-target toxicity. ucl.ac.ukprolynxinc.com The two primary mechanisms contributing to this instability are the retro-Michael reaction and thiol exchange.

The formation of a thiosuccinimide linkage via the Michael addition of a thiol to a maleimide is a reversible process known as the retro-Michael reaction. rsc.orgacs.org In biological systems rich in thiols like glutathione, the detached maleimide-bearing molecule can react with these other thiols, leading to off-target effects. rsc.orgnih.gov

Several strategies have been developed to mitigate this issue. One effective approach is the hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid. ucl.ac.uk This ring-opening renders the linkage stable against retro-Michael deconjugation. nih.gov Research has shown that the local microenvironment of the protein can influence the rate of hydrolysis, with positively charged residues promoting this stabilizing reaction. ucl.ac.uk Furthermore, modifying the maleimide structure itself has proven effective. "Self-hydrolysing maleimides" have been designed to undergo rapid hydrolysis after conjugation, significantly improving the stability of the bioconjugate. ucl.ac.uk For instance, incorporating electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of hydrolysis. prolynxinc.comresearchgate.net Another innovative approach involves a transcyclization reaction, where an N-terminal cysteine, after conjugation, rearranges to form a more stable thiazine (B8601807) structure, which is significantly less prone to the retro-Michael reaction. researchgate.netnih.gov

Table 1: Comparison of Mitigation Strategies for Retro-Michael Reaction

| Mitigation Strategy | Mechanism of Stabilization | Key Findings |

| Thiosuccinimide Hydrolysis | Ring-opening of the thiosuccinimide to form a stable succinamic acid, preventing the reverse reaction. ucl.ac.uknih.gov | Local protein microenvironment and electron-withdrawing groups on the maleimide can accelerate hydrolysis. ucl.ac.ukprolynxinc.com |

| Self-Hydrolysing Maleimides | Maleimide reagents designed for rapid, spontaneous hydrolysis post-conjugation. ucl.ac.uk | Leads to more stable antibody-drug conjugates with reduced off-target toxicity. ucl.ac.uk |

| Transcyclization | Rearrangement of an N-terminal cysteine conjugate to form a stable six-membered thiazine ring. researchgate.netnih.gov | The resulting thiazine linker is over 20 times less susceptible to glutathione-mediated thiol exchange. nih.gov |

| Diels-Alder Reaction | Using an electron-rich diene on the antibody to react with the maleimide-drug, forming a more stable linkage. nih.gov | The resulting linkage demonstrates greater stability in serum compared to the corresponding thiol-maleimide adduct. nih.gov |

Thiol exchange is a process where a thiol-maleimide adduct reacts with another free thiol, leading to the transfer of the maleimide-linked molecule. nih.govresearchgate.net This is a significant issue in the high-thiol environment of blood plasma. rsc.org